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Compound of Interest

Compound Name: MRTX849 acid

Cat. No.: B10857796 Get Quote

This in-depth guide provides a comprehensive overview of the early clinical trial data for

MRTX849 (adagrasib), a potent and selective inhibitor of the KRAS G12C mutation. The

information is tailored for researchers, scientists, and drug development professionals, with a

focus on quantitative data, experimental protocols, and the underlying biological pathways.

Mechanism of Action and Signaling Pathway
MRTX849 is a small molecule inhibitor that specifically and irreversibly binds to the cysteine

residue of the KRAS G12C mutant protein. This covalent modification locks the KRAS protein

in its inactive, GDP-bound state.[1] By doing so, MRTX849 effectively blocks the downstream

signaling through the RAS/MAPK pathway, which is crucial for cell growth, proliferation, and

survival.[2][3] The inhibition of this pathway ultimately leads to the suppression of tumor cell

growth and induction of apoptosis in KRAS G12C-mutant cancers.[1]
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MRTX849 Mechanism of Action in the KRAS G12C Signaling Pathway.

Early Clinical Trial Data: The KRYSTAL-1 Study
The primary source of early clinical data for MRTX849 comes from the Phase 1/2 KRYSTAL-1

trial (NCT03785249). This multicohort study was designed to evaluate the safety, tolerability,

pharmacokinetics, and clinical activity of adagrasib in patients with advanced solid tumors

harboring the KRAS G12C mutation.[3][4][5][6]

Efficacy Data
The following tables summarize the key efficacy outcomes from the KRYSTAL-1 trial across

different patient cohorts.

Table 1: Efficacy of MRTX849 in KRAS G12C-Mutant Non-Small Cell Lung Cancer (NSCLC)

Endpoint Pooled Phase 1/1b & 2 Cohorts (N=132)[1]

Objective Response Rate (ORR) 44%

Disease Control Rate (DCR) 81%

Median Duration of Response (DOR) 12.5 months

Median Progression-Free Survival (PFS) 6.9 months

Median Overall Survival (OS) 14.1 months

Table 2: Efficacy of MRTX849 in KRAS G12C-Mutant Colorectal Cancer (CRC) and Other Solid

Tumors
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Tumor Type
Objective
Response
Rate (ORR)

Disease
Control
Rate (DCR)

Median
Duration of
Response
(DOR)

Median
Progressio
n-Free
Survival
(PFS)

Median
Overall
Survival
(OS)

Colorectal

Cancer

(CRC) (in

combination

with

cetuximab)

34.0%[4][7] 85.1%[4][7]
5.8 months[4]

[7]
6.9 months[7]

15.9

months[7]

Pancreatic

Ductal

Adenocarcino

ma (PDAC)

33.3% 81.0% Not Reported 5.4 months 8.0 months

Biliary Tract

Cancer (BTC)
41.7% 91.7% Not Reported 8.6 months 15.1 months

Other Solid

Tumors

(Pooled)

35.1% 86.0% 5.3 months Not Reported Not Reported

Safety and Tolerability
Treatment-related adverse events (TRAEs) were common but generally manageable. The most

frequently reported TRAEs are summarized below.

Table 3: Common Treatment-Related Adverse Events (Any Grade) in the KRYSTAL-1 Trial
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Adverse Event
Frequency (Any Grade)[1]
[5][7]

Frequency (Grade 3/4)[5]
[7]

Nausea 49.2% - 80.0% 2.1%

Diarrhea 47.6% - 72.0% 1.1%

Vomiting 39.7% - 51.5% 0%

Fatigue 40.0% - 45.0% 1.1% - 15.0%

Dermatitis Acneiform 47.9% 2.1%

Hypomagnesemia 28.7%
2.1% (Grade 3), 1.1% (Grade

4)

Headache 26.6% 3.2%

Rash 22.3% 2.1%

Experimental Protocols
Study Design and Patient Population
The KRYSTAL-1 trial was a Phase 1/2, multicenter, open-label study.[6][8] The Phase 1 portion

involved a dose-escalation design to determine the maximum tolerated dose (MTD) and

recommended Phase 2 dose (RP2D).[1] The Phase 2 portion consisted of multiple expansion

cohorts to evaluate the efficacy and safety of MRTX849 in various KRAS G12C-mutant solid

tumors.[6]

Key Inclusion Criteria:

Histologically confirmed diagnosis of a solid tumor malignancy with a KRAS G12C mutation.

[9]

Unresectable or metastatic disease.[9]

Patients must have received at least one prior systemic therapy.[7]

Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.[7]
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Adequate organ function.[9]

Key Exclusion Criteria:

History of intestinal disease or major gastric surgery likely to alter absorption.[9]

Active brain metastases (stable, treated brain metastases were allowed).[7]

Other active cancers.[9]

Dosing and Administration
The recommended Phase 2 dose of MRTX849 was established at 600 mg administered orally

twice daily.[1]

Efficacy and Safety Assessments
Tumor Response: Tumor assessments were performed every 6 weeks using computed

tomography (CT) or magnetic resonance imaging (MRI).[5] Objective response and disease

progression were evaluated according to the Response Evaluation Criteria in Solid Tumors

version 1.1 (RECIST v1.1).[1][8]

Safety: Adverse events were graded using the National Cancer Institute's Common

Terminology Criteria for Adverse Events (CTCAE) version 5.0.[5]

Pharmacokinetic (PK) Analysis
Serial plasma samples were collected to characterize the pharmacokinetic profile of MRTX849.

[5] A single-dose PK lead-in period of 96 hours was conducted in selected patients.[5] Key PK

parameters evaluated included:

Time to maximum plasma concentration (Tmax)

Maximum plasma concentration (Cmax)

Area under the plasma concentration-time curve (AUC)

Half-life (t1/2)[1]
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Molecular Testing
The presence of a KRAS G12C mutation was a key inclusion criterion. This was confirmed in

tumor tissue or circulating tumor DNA (ctDNA) using polymerase chain reaction (PCR) or next-

generation sequencing (NGS) based assays.[5] Both local and central laboratory testing were

utilized to confirm the mutation status.
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Patient Screening
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Generalized Experimental Workflow for a Patient in the KRYSTAL-1 Trial.
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Conclusion
The early clinical data from the KRYSTAL-1 trial demonstrate that MRTX849 (adagrasib) is a

promising therapeutic agent for patients with KRAS G12C-mutant solid tumors, showing

significant clinical activity and a manageable safety profile. The detailed experimental protocols

from this study provide a solid foundation for future research and clinical development in this

area. Further investigations, including combination therapies and explorations in earlier lines of

treatment, are ongoing to fully elucidate the potential of this targeted therapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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